tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate

Description

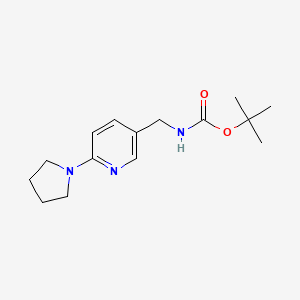

tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate is a pyridine-derived carbamate compound featuring a pyrrolidine substituent at the 6-position of the pyridine ring and a tert-butyl carbamate group attached via a methylene linker at the 3-position.

Properties

Molecular Formula |

C15H23N3O2 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-11-12-6-7-13(16-10-12)18-8-4-5-9-18/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,19) |

InChI Key |

DXQICIZBUSKLCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring can yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate has several applications in scientific research:

Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate to key analogs, focusing on structural variations, physicochemical properties, and commercial availability.

Halogen-Substituted Analogs

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

- Structure : Bromine at the 6-position and chlorine at the 2-position of the pyridine ring.

- Molecular Weight : 321.60 g/mol (vs. ~292 g/mol estimated for the target compound).

- Commercial Data : Priced at $400/g (1 g scale), significantly costlier due to halogen substituents .

- Key Difference : Halogens increase molecular weight and reactivity, making this analog more suitable for cross-coupling reactions compared to the pyrrolidine-containing target compound .

tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate

Methoxy-Substituted Analogs

- tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate

Fluorinated Analogs

- 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile Structure: Fluorine at the 2-position and a nitrile group at the 3-position. Reactivity: The nitrile group enables click chemistry applications, while fluorine improves bioavailability .

- tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Structure: Fluorine and hydroxy groups on a pyrimidine ring.

Substituent-Free or Simplified Analogs

- tert-Butyl pyridin-3-ylcarbamate Structure: Lacks the methylene linker and pyrrolidine group. Similarity Score: 0.81 (high structural overlap but reduced steric bulk) .

Tabulated Comparison of Key Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Price (USD/g) |

|---|---|---|---|---|---|

| This compound | Not provided | C15H23N3O2 | ~292 (estimated) | Pyrrolidine, methylcarbamate | N/A |

| tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate | 1142192-48-0 | C11H14BrClN2O2 | 321.60 | Br, Cl | 400 |

| tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate | Not provided | C13H20N2O4 | 268.31 | 5,6-dimethoxy | N/A |

| tert-Butyl pyridin-3-ylcarbamate | 56700-70-0 | C10H14N2O2 | 194.23 | None | N/A |

Biological Activity

tert-Butyl ((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies involving this compound.

Molecular Formula : C15H23N3O3

Molecular Weight : 293.36 g/mol

CAS Number : 1355224-24-6

The compound features a pyridine ring substituted with a pyrrolidine moiety, which is known to influence its pharmacological properties.

Research indicates that compounds similar to this compound can act on various biological targets, including:

- Enzyme Inhibition : Many pyridine derivatives exhibit inhibitory effects on enzymes such as proteases and kinases, which are crucial in cellular signaling pathways.

- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, potentially effective against various bacterial strains.

Case Studies

- Inhibition of SARS-CoV-2 Main Protease

- Antiparasitic Activity

Table 1: Comparison of Biological Activities of Pyridine Derivatives

| Compound Name | Target | Activity | Reference |

|---|---|---|---|

| Compound A | Mpro | IC50 = 7.93 nM | |

| Compound B | T. brucei | EC50 = 39 nM | |

| This compound | TBD | TBD | N/A |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. While specific data on this compound is limited, studies on similar compounds suggest:

- Absorption : Compounds with similar structures often exhibit good oral bioavailability.

- Metabolism : Metabolic stability is a critical factor; modifications can enhance or reduce metabolic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.